3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one
Description
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one is a heterocyclic molecule featuring a fused imidazol-4-one core substituted with a 2,3-dihydro-1,4-benzodioxin group and a 4,6-dimethylpyrimidinyl amino moiety. Its structural determination likely employs crystallographic tools such as SHELX for refinement and ORTEP-III for graphical visualization .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)12-3-4-13-14(8-12)25-6-5-24-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFAYNXYVUXKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Differences and Substituent Effects
The compound’s structural analogs include:
1-{3H-imidazo[4,5-c]pyridin-4-yl}ethan-1-one (): Core: Imidazo[4,5-c]pyridine fused system. Key substituent: Acetyl group at position 3. Compared to the target compound, this analog lacks the benzodioxin and pyrimidinyl groups.
6H-1,3-Thiazin-6-one, 2-[[4-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]butyl]amino]-4,5-dihydro-4,4-dimethyl (): Core: Thiazin-6-one ring. Key substituents: Benzodioxin-methylamino-butyl chain. Shares the benzodioxin moiety with the target compound but replaces the imidazolone core with a thiazinone. The thiazinone core may confer different electronic properties and metabolic stability.
Key Observations :
- Lipophilicity : The benzodioxin group in the target compound and ’s analog increases logP, favoring blood-brain barrier penetration but reducing solubility.
- Hydrogen Bonding: The pyrimidinyl amino group in the target compound may enhance binding to biological targets like kinases through NH---O/N interactions.
- Metabolic Stability: Thiazinone cores () are prone to oxidation, whereas imidazolones (target compound) may exhibit greater stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
